Dodecanamide, N-(aminocarbonyl)-
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Overview
Description
Dodecanamide, N-(aminocarbonyl)-, also known as lauramide, is an organic compound with the molecular formula C12H25NO. It is a derivative of dodecanoic acid (lauric acid) and is characterized by the presence of an amide group. This compound is commonly used in various industrial applications due to its surfactant properties and is also of interest in scientific research for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanamide, N-(aminocarbonyl)- can be synthesized through the reaction of dodecanoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of dodecanoyl chloride, which reacts with ammonia to form the desired amide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of dodecanamide, N-(aminocarbonyl)- often involves the use of large-scale reactors where dodecanoic acid is reacted with ammonia or an amine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting amide is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Dodecanamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of dodecanamide, N-(aminocarbonyl)- involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Dodecanamide: Similar in structure but lacks the aminocarbonyl group.
Lauric acid: The parent compound from which dodecanamide, N-(aminocarbonyl)- is derived.
N-isobutyldodecanamide: Another derivative with different substituents on the amide group.
Uniqueness
Dodecanamide, N-(aminocarbonyl)- is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds .
Biological Activity
Dodecanamide, N-(aminocarbonyl)- (CAS Number: 1206525-47-4) is a fatty acid amide that has garnered attention for its potential biological activities. This compound is part of a larger class of amides that often exhibit diverse pharmacological properties. This article explores the biological activity of dodecanamide, N-(aminocarbonyl)-, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Dodecanamide, N-(aminocarbonyl)- is characterized by its long hydrophobic alkyl chain (dodecane) and an amine functional group. Its structural formula can be represented as follows:
This structure contributes to its unique interactions within biological systems.
The biological activity of dodecanamide, N-(aminocarbonyl)- can be attributed to several mechanisms:
- Modulation of Lipid Metabolism : Fatty acid amides like dodecanamide have been shown to influence lipid metabolism by interacting with various enzymes involved in lipid synthesis and degradation.
- Receptor Interaction : Research indicates that fatty acid amides can act as ligands for specific receptors, including cannabinoid receptors. This interaction may mediate various physiological responses such as pain relief and anti-inflammatory effects.
- Neuroprotective Effects : Some studies suggest that dodecanamide may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that dodecanamide can inhibit certain enzyme activities, which may contribute to its anti-inflammatory and analgesic effects. For example:
- Inhibition of Phospholipase A2 : Dodecanamide has been shown to inhibit phospholipase A2 activity, which is crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
In Vivo Studies
Animal models have provided insights into the potential therapeutic applications of dodecanamide:
- Pain Relief : In rodent models, administration of dodecanamide resulted in significant reductions in pain responses, suggesting its potential use as an analgesic agent.
- Anti-Inflammatory Effects : Studies have indicated that dodecanamide can reduce inflammation markers in vivo, supporting its use in treating inflammatory conditions.
Case Studies
- Case Study on Pain Management : A study involving rats demonstrated that dodecanamide administration led to a significant decrease in pain-related behavior compared to control groups. The study concluded that the compound could serve as a basis for developing new analgesics.
- Neuroprotection in Models of Alzheimer's Disease : Research investigating the effects of dodecanamide on neurodegeneration showed promising results in reducing amyloid-beta toxicity in neuronal cell cultures, indicating potential applications in Alzheimer's disease therapy.
Data Table: Summary of Biological Activities
Properties
CAS No. |
5657-21-6 |
---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-carbamoyldodecanamide |
InChI |
InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12(16)15-13(14)17/h2-11H2,1H3,(H3,14,15,16,17) |
InChI Key |
WPXLVFJLKUOCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(=O)N |
Origin of Product |
United States |
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